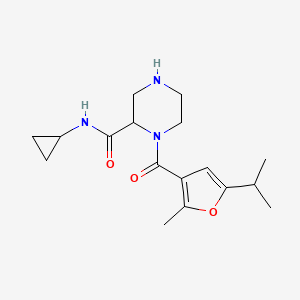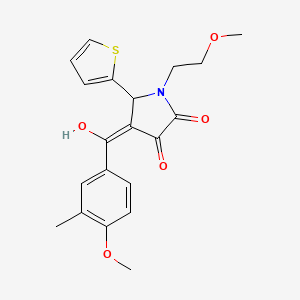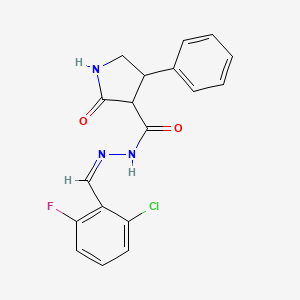
1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' is a novel chemical entity that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of bipiperidine derivatives and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs, which are involved in cell proliferation and apoptosis. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 'this compound' have been studied extensively. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has been shown to inhibit angiogenesis and metastasis in animal models of cancer. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including the reduction of oxidative stress and inflammation. Furthermore, it has been shown to have antibacterial and antifungal activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to be effective against various cancer cell lines and has neuroprotective effects in animal models of neurological disorders. Additionally, it has antibacterial and antifungal activity against various microorganisms. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost.
Orientations Futures
The future directions for the research on '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy in clinical trials. Additionally, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. The potential use of this compound in combination with other drugs or therapies should also be explored. Furthermore, the compound can be evaluated for its potential use in other diseases, including autoimmune diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' involves the reaction of 5-cyanopyridin-2-amine and 1,4'-bipiperidine-3-carboxylic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the compound is typically high, and the purity can be achieved through various purification techniques.
Applications De Recherche Scientifique
The compound '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in the treatment of infectious diseases, including tuberculosis.
Propriétés
IUPAC Name |
1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-27-12-8-22-20(26)17-3-2-9-25(15-17)18-6-10-24(11-7-18)19-5-4-16(13-21)14-23-19/h4-5,14,17-18H,2-3,6-12,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZMPFPWLEJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5371918.png)
![N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5371944.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5371957.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)


![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)